molecular formula C17H22N4O2 B13931237 Tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate

Tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate

Cat. No.: B13931237
M. Wt: 314.4 g/mol
InChI Key: DVOPSLTXDWXHBQ-UHFFFAOYSA-N
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Description

Tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate is a synthetic organic compound with the molecular formula C17H22N4O2 It is characterized by the presence of a tert-butyl carbamate group attached to a pyridazine ring, which is further substituted with an amino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring is synthesized through the reaction of appropriate precursors, such as hydrazine derivatives and diketones, under controlled conditions.

    Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction. Nitration is carried out using nitric acid, and the resulting nitro compound is reduced using hydrogenation or other reducing agents.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

    Formation of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
  • Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

tert-butyl N-[1-(6-amino-3-phenylpyridazin-4-yl)ethyl]carbamate

InChI

InChI=1S/C17H22N4O2/c1-11(19-16(22)23-17(2,3)4)13-10-14(18)20-21-15(13)12-8-6-5-7-9-12/h5-11H,1-4H3,(H2,18,20)(H,19,22)

InChI Key

DVOPSLTXDWXHBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NN=C1C2=CC=CC=C2)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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